molecular formula C28H26O4 B108561 3,4,5-Tris(benzyloxy)benzyl Alcohol CAS No. 79831-88-2

3,4,5-Tris(benzyloxy)benzyl Alcohol

Cat. No. B108561
CAS RN: 79831-88-2
M. Wt: 426.5 g/mol
InChI Key: FWPHSYJOSSBILN-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzyl alcohol is a compound that is part of a class of substances known for their potential in various chemical applications, including the formation of benzyl ethers, liquid crystalline structures, and dendritic compounds. The compound is characterized by a benzyl alcohol core with three benzyloxy groups attached to it, which can be further modified to create a variety of derivatives with different physical and chemical properties 10.

Synthesis Analysis

The synthesis of related compounds often involves the use of benzyl alcohol derivatives as starting materials. For instance, the synthesis of dendritic compounds like 3,5-di[3,5-di(4-carboxyl benzyloxy)benzyloxy]benzyl alcohol is achieved through a convergent growth method starting from 4-(bromomethyl)benzonitrile and 3,5-dihydroxybenzyl alcohol, followed by hydrolysis to introduce carboxyl termini10. Similarly, the synthesis of liquid crystalline derivatives involves the attachment of methacryloyl groups to the benzyloxy moieties . These methods highlight the versatility of the core structure in generating a wide range of functional materials.

Molecular Structure Analysis

The molecular structure of 3,4,5-Tris(benzyloxy)benzyl alcohol derivatives is crucial for their self-assembly and the formation of supramolecular structures. For example, the tapered shape of the structural unit in certain derivatives leads to the self-assembly into disc-like or column-like supramolecular architectures, which can form mesophases similar to those observed in biological systems like the tobacco mosaic virus . The stereochemistry of these compounds, as revealed by NMR and X-ray diffractometry, is also important for understanding their self-organization and physical properties .

Chemical Reactions Analysis

The benzyloxy groups in 3,4,5-Tris(benzyloxy)benzyl alcohol derivatives are reactive sites that can participate in various chemical reactions. For instance, the O-benzylating reagent TriBOT, derived from benzyl imidate, can be used to afford benzyl ethers in good yields, demonstrating the reactivity of the benzyloxy moiety under acid-catalyzed conditions . Additionally, the presence of these groups influences the reactivity of the core molecule in condensation reactions, as seen in the synthesis of pyrazol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Tris(benzyloxy)benzyl alcohol derivatives are diverse and depend on the specific substituents attached to the core structure. For example, the introduction of methacryloyl groups leads to the formation of liquid crystalline phases and supramolecular organogels with potential applications in materials science . The physicochemical properties such as antioxidant activity, lipophilicity, and thermal degradation kinetics of certain derivatives have been characterized, providing insights into their stability and potential use as antioxidants . The amphiphilic nature of some derivatives also contributes to their ability to form organogels and self-organized structures .

Scientific Research Applications

Organic Synthesis Applications

  • O-Benzylating Agent : Yamada, Fujita, and Kunishima (2012) demonstrated the use of a novel acid-catalyzed O-benzylating reagent, which includes a trimer of benzyl imidate, for the efficient benzyl ether formation from various functionalized alcohols. This showcases the relevance of benzyl alcohol derivatives in organic synthesis (Yamada, Fujita, & Kunishima, 2012).
  • Synthesis of Amino Acids : Burger et al. (2006) described a process involving 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from benzyl alcohols, for the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, highlighting the utility of benzyl alcohol derivatives in amino acid synthesis (Burger et al., 2006).

Molecular Imaging Applications

  • Scanning Force Microscopy (SFM) : Prokhorova et al. (1998) utilized polymers with 3,4,5-tris[4-(tetradecyloxy)benzyloxy]benzoic acid and benzyl alcohol side groups for molecular imaging via SFM. This technique allowed for the visualization of cylindrical molecular structures, demonstrating the application of benzyl alcohol derivatives in detailed molecular imaging (Prokhorova et al., 1998).

Supramolecular Chemistry Applications

  • Liquid-Crystalline Phase Design : Balagurusamy et al. (1997) explored the design of monodendrons based on methyl 3,4,5-trishydroxybenzoate and benzyl alcohol derivatives. They achieved a novel thermotropic cubic liquid-crystalline phase, demonstrating the role of benzyl alcohol derivatives in creating complex liquid-crystalline structures (Balagurusamy et al., 1997).

Safety And Hazards

The safety data sheet for 3,4,5-Tris(benzyloxy)benzyl Alcohol indicates that it is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

[3,4,5-tris(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPHSYJOSSBILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464951
Record name [3,4,5-Tris(benzyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tris(benzyloxy)benzyl Alcohol

CAS RN

79831-88-2
Record name [3,4,5-Tris(benzyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20.0 g (0.044 mol) of 3,4,5-trisbenzyloxybenzoic acid methyl ester in 100 ml of THF is added dropwise with vigorous stirring, over a period of 60 minutes at room temperature, to a suspension of 4.00 g (0.11 mol) of lithium alanate in 100 ml of THF, in the course of which the temperature rises to 65° C. (reflux). After a further 2 hours at reflux, excess lithium alanate is cautiously hydrolysed, and the product is isolated in customary manner by extraction with methylene chloride. Amorphous powder, yield 12.0 g (64% of theory).
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20 g
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4 g
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100 mL
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Kuck, S Heitkamp, M Letzel… - European Journal of …, 2018 - journals.sagepub.com
The electrospray ionization–collision-induced dissociation mass spectra of nine pyrogallol tribenzyl ethers, 2–10, and a catechol dibenzyl ether, 11, that bear various functional groups …
Number of citations: 2 journals.sagepub.com
CJ Kubarych - 2010 - Citeseer
Influenza viruses are the cause of highly contagious respiratory disease in humans. Influenza A is responsible for deadly pandemics in the past century. For example, the Spanish Flu of …
Number of citations: 5 citeseerx.ist.psu.edu
E Eich, H Pertz, M Kaloga, J Schulz… - Journal of medicinal …, 1996 - ACS Publications
The natural dibenzylbutyrolactone type lignanolide (−)-arctigenin (2), an inhibitor of human immunodeficiency virus type-1 (HIV-1) replication in infected human cell systems, was found …
Number of citations: 301 pubs.acs.org
AY Motzny - docserv.uni-duesseldorf.de
The main polyphenolic constituent of green tea [Camellia sinensis (L.) O. Kuntze (Theaceae)],(̶)-epigallocatechin-3-gallate (EGCG), shows beneficial effects on many biomedical …
Number of citations: 3 docserv.uni-duesseldorf.de
VV Popik - 2002 - Bowling Green State University
Number of citations: 0

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